molecular formula C18H22N4O2 B280321 2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B280321
M. Wt: 326.4 g/mol
InChI Key: AFBCZDQOPIIENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a synthetic organic compound that has gained significant attention in scientific research due to its potential biological applications. This compound is also known as CDT-2 and belongs to the class of chromene derivatives.

Mechanism of Action

The mechanism of action of 2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood. However, studies suggest that it exhibits its biological activity by inhibiting certain enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. It also exhibits anti-inflammatory properties by reducing the production of inflammatory cytokines. Furthermore, it has been shown to possess antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments is its high potency and selectivity towards specific cell types. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Another direction is to explore its potential as a drug delivery system for other compounds. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
In conclusion, this compound is a synthetic organic compound that has shown potential in scientific research as a therapeutic agent for various diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications in medicine and drug delivery.

Synthesis Methods

The synthesis of 2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves several chemical reactions. It can be synthesized via a multistep process that involves the condensation of 5-methyl-1H-pyrazole-4-carbaldehyde with ethyl acetoacetate, followed by cyclization with malononitrile and then further reaction with 4-hydroxycoumarin under basic conditions.

Scientific Research Applications

2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has shown promising results in scientific research as a potential therapeutic agent for various diseases. It has been studied for its anticancer, anti-inflammatory, and antimicrobial properties.

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

2-amino-4-(1-ethyl-5-methylpyrazol-4-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C18H22N4O2/c1-5-22-10(2)12(9-21-22)15-11(8-19)17(20)24-14-7-18(3,4)6-13(23)16(14)15/h9,15H,5-7,20H2,1-4H3

InChI Key

AFBCZDQOPIIENE-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)C

Canonical SMILES

CCN1C(=C(C=N1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)C

Origin of Product

United States

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